molecular formula C29H31F3N6O2 B1139143 B-Raf 抑制剂 CAS No. 1315330-11-0

B-Raf 抑制剂

货号 B1139143
CAS 编号: 1315330-11-0
分子量: 552.6 g/mol
InChI 键: RWNAOXLCVXJMGM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

aA B-Raf inhibitor, pyrazine and pyrrolo[2,3-b]pyridine derivatives, useful in the treatment of cancer and proliferative diseases.A B-Raf inhibitor, pyrazine and pyrrolo[2,3-b]pyridine derivatives, useful in the treatment of cancer and proliferative diseases.

科学研究应用

BRAF 突变黑色素瘤的治疗

B-Raf 抑制剂,如维莫非尼、达拉菲尼和恩可拉菲尼,用于治疗 BRAF 突变黑色素瘤患者 {svg_1}. 它们选择性地靶向 BRAF 激酶,并干扰调节黑色素瘤细胞增殖和存活的丝裂原活化蛋白激酶 (MAPK) 信号通路 {svg_2}.

免疫调节作用

除了其分子靶向活性外,B-Raf 抑制剂还具有免疫调节作用 {svg_3}. MAPK 通路参与 T 细胞受体信号传导,B-Raf 抑制剂对该通路的干扰对 BRAF 突变黑色素瘤的肿瘤微环境和抗肿瘤免疫反应具有有益作用 {svg_4}.

增强抗肿瘤 T 细胞反应

B-Raf 抑制剂促进免疫系统识别肿瘤并增强抗肿瘤 T 细胞反应 {svg_5}. 这包括免疫刺激性细胞因子水平升高、免疫抑制性细胞因子水平降低、黑色素瘤分化抗原表达增强以及肿瘤内 T 细胞浸润和活性增强 {svg_6}.

与 MEK 抑制剂联合使用

将 B-Raf 抑制剂与 MEK 抑制剂联合使用可以更完全地阻断 MAPK 通路 {svg_7}. B-Raf 抑制单独使用或与 MEK 抑制剂联合使用产生的免疫调节作用为将这些靶向疗法与免疫检查点抑制剂联合使用提供了依据 {svg_8}.

治疗 BRAF 突变的甲状腺癌

B-Raf 抑制剂对 BRAF 突变的乳头状 (PTC) 和未分化 (ATC) 甲状腺癌有效 {svg_9}. 靶向代谢脆弱性正在成为癌症治疗中一种强大的方法 {svg_10}.

抑制 BRAF 突变癌的活力

B-Raf 抑制剂与双氯芬酸联用可以抑制糖酵解表型,协同降低肿瘤细胞活力 {svg_11}. 这为最大限度地提高药物疗效、减少继发性耐药和药物相关毒性的发生开辟了新的治疗前景 {svg_12}.

放射性碘难治性 BRAF 突变甲状腺癌

在一项正在进行的先导研究中,正在测试维莫非尼单独使用或与放射性碘联合使用在放射性碘难治性 BRAF 突变甲状腺癌中的疗效 {svg_13}.

靶向代谢途径

B-Raf 抑制剂与双氯芬酸联用可以靶向代谢途径,抑制 BRAF 突变细胞的糖酵解表型 {svg_14}. 这种组合可能增强癌症治疗的有效性 {svg_15}.

作用机制

Target of Action

B-Raf inhibitors primarily target the BRAF protein , a serine-threonine protein kinase that plays a crucial role in regulating signal transduction from RAS to MEK inside the cell . The BRAF protein is a highly active isoform of RAF kinase and has two main domains: regulatory and kinase . The inhibitors bind in the c-terminus of the kinase domain .

Mode of Action

B-Raf inhibitors interact with their targets by binding to the kinase domain of the BRAF protein, thereby inhibiting the downstream pathways . This interaction disrupts the activation of the protein’s autoinhibitory CR1 domain, which binds to the Ras-GTP’s effector domain to the CR1 Ras-binding domain (RBD), releasing the kinase CR3 domain .

Biochemical Pathways

The primary biochemical pathway affected by B-Raf inhibitors is the RAS/MAPK pathway . The inhibitors selectively target BRAF kinase, interfering with the mitogen-activated protein kinase (MAPK) signaling pathway that regulates the proliferation and survival of cells . The inhibitors can paradoxically activate RAF proteins that function as dimers, thus enhancing ERK signaling in some cells .

Pharmacokinetics

The pharmacokinetics of B-Raf inhibitors involve their absorption, distribution, metabolism, and excretion (ADME) properties. These properties impact the bioavailability of the inhibitors, influencing their effectiveness. For instance, next-generation pan-RAF dimer inhibitors have been developed to overcome limitations such as poor brain penetration .

Result of Action

The result of the action of B-Raf inhibitors is the inhibition of the growth of tumors driven by mutant BRAF . Resistance to treatment is common and manifests through rapid reactivation of erk signaling, owing to relief of negative feedback mechanisms, that results in adaptive (re)activation of rtk signaling, ras activation, and raf dimerization .

Action Environment

The action, efficacy, and stability of B-Raf inhibitors can be influenced by various environmental factors. Therefore, the development of more effective and secure BRAF kinase inhibitors is still an urgent need .

生化分析

Biochemical Properties

B-Raf inhibitors bind in the c-terminus of the kinase domain and inhibit the downstream pathways . These inhibitors can bind to both protomers of the RAF dimer, stabilizing the αC-helix in the IN position . They are effective only in patients with tumors harboring BRAFV600 mutations .

Cellular Effects

B-Raf inhibitors have shown anti-tumor efficacy across tumor types . They have a reasonable toxicity profile, but variable side effects across organ systems can develop . B-Raf inhibitors can suppress the apoptotic responses against staurosporine and TNFα/cycloheximide .

Molecular Mechanism

B-Raf inhibitors bind specifically to the ATP-binding pocket of mutated B-Raf and inhibit its kinase activity . They interrupt the downstream signaling by targeting MEK1 and MEK2, hence preventing the activation of ERK . B-Raf inhibitors can cause RAS-dependent paradoxical activation of the MAPK pathway, especially in cells that have pre-existing RAS mutations .

Temporal Effects in Laboratory Settings

B-Raf inhibitors have shown clinical benefit in multiple types of cancer . Resistance to these inhibitors is common and manifests through rapid reactivation of ERK signaling . This resistance is often compounded by the tumor’s ability to reprogram its metabolic pathways .

Dosage Effects in Animal Models

The effects of B-Raf inhibitors vary with different dosages in animal models

Metabolic Pathways

B-Raf inhibitors target the RAS/MAPK pathway . They interrupt the downstream signaling by targeting MEK1 and MEK2, hence preventing the activation of ERK

Subcellular Localization

A significant proportion of endogenous and exogenous B-Raf V600E, but not wild-type B-Raf, was detected in the mitochondrial fraction . The mitochondrial localization observed in oncogenic B-Raf mutants might be related to their altered responses to apoptotic stimuli and characteristic metabolic phenotypes found in thyroid cancer .

属性

IUPAC Name

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N6O2/c1-4-37-9-11-38(12-10-37)16-21-7-8-22(15-24(21)29(30,31)32)36-27(39)20-6-5-18(2)25(14-20)40-28-23-13-19(3)35-26(23)33-17-34-28/h5-8,13-15,17H,4,9-12,16H2,1-3H3,(H,36,39)(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNAOXLCVXJMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=C4C=C(N5)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744258
Record name N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1315330-11-0
Record name N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the primary mechanism of action of B-Raf inhibitors?

A1: B-Raf inhibitors primarily function by binding to the B-Raf kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway. [] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. [] By inhibiting B-Raf, these compounds disrupt downstream signaling, ultimately leading to decreased tumor cell growth and survival. []

Q2: Can B-Raf inhibitors paradoxically activate the MAPK pathway?

A2: Yes, in certain contexts, B-Raf inhibitors can paradoxically activate the MAPK pathway. This phenomenon has been observed in cells with wild-type B-Raf and elevated RAS-GTP levels. [, , ] At suboptimal concentrations, some B-Raf inhibitors can act as allosteric activators of drug-free RAF monomers, resulting in increased ERK pathway activity. [] This paradoxical activation can contribute to drug resistance and limit therapeutic efficacy. [, ]

Q3: How does inhibiting B-Raf impact downstream targets like Bim and Mcl-1?

A3: Inhibiting B-Raf can lead to the dephosphorylation of the pro-apoptotic protein BimEL. [] Additionally, B-Raf inhibition can trigger the upregulation of Bim isoforms, particularly BimS, contributing to apoptosis. [] Furthermore, depleting B-Raf or the anti-apoptotic protein Mcl-1 can sensitize mutant B-Raf melanoma cells to anoikis, a form of apoptosis induced in detached cells. [, ]

Q4: What are the key structural features of effective B-Raf inhibitors?

A4: Effective B-Raf inhibitors typically possess a hinge-binding moiety that interacts with the ATP-binding site of the kinase. [, ] The linker region connecting the hinge binder to other structural elements plays a crucial role in determining potency and selectivity. [, ] Additionally, the presence of specific functional groups can enhance interactions with the kinase domain and influence pharmacological properties like solubility and bioavailability. [, ]

Q5: How do type I and type II B-Raf inhibitors differ in their binding modes?

A5: Type I B-Raf inhibitors bind to the active conformation of the kinase, typically targeting the ATP-binding site. [] In contrast, type II inhibitors interact with the inactive conformation, exploiting a distinct binding pocket. [] Understanding these binding modes is crucial for designing inhibitors with improved selectivity and efficacy against specific B-Raf mutations.

Q6: Can you provide an example of how modifying the structure of a B-Raf inhibitor influences its activity?

A6: Replacing a pyrazolopyridine scaffold with an aminopyrimidine hinge-binding motif in a series of B-Raf inhibitors led to improved solubility and pharmacokinetic profiles without compromising potency. [] This modification addressed the dissolution limitations observed with the previous series, highlighting the impact of structural changes on drug-like properties.

Q7: What are the common mechanisms of acquired resistance to B-Raf inhibitors?

A7: Acquired resistance to B-Raf inhibitors often involves reactivation of the MAPK pathway through various mechanisms, including:

  • N-RAS mutations: These mutations can bypass B-Raf inhibition and reactivate ERK signaling, leading to resistance. [, ]
  • B-RAF amplification: Increased V600E B-RAF copy number can lead to overexpression of the mutated kinase, overwhelming the inhibitor's capacity to block signaling. [, ]
  • Activation of alternative signaling pathways: Upregulation of receptor tyrosine kinases (RTKs) like FGFR3 can reactivate the MAPK pathway independently of B-Raf, contributing to resistance. [, ]
  • Increased autophagy: Enhanced autophagy in resistant cells can promote survival and limit the effectiveness of B-Raf inhibitors. []

Q8: Can resistance to B-Raf inhibitors lead to cross-resistance to other targeted therapies?

A8: Yes, certain mechanisms of resistance to B-Raf inhibitors can confer cross-resistance to other targeted therapies, particularly those inhibiting the MAPK pathway:

  • MEK1 mutations: Mutations in the allosteric drug binding pocket or other critical regions of MEK1 can confer resistance to both allosteric MEK inhibitors like AZD6244 and B-Raf inhibitors like PLX4720. []
  • Activation of alternative RTKs: Upregulation of RTKs like FGFR3 can bypass B-Raf inhibition and potentially activate other downstream pathways, potentially limiting the efficacy of therapies targeting those pathways. [, ]

Q9: What in vitro and in vivo models are commonly used to evaluate the efficacy of B-Raf inhibitors?

A9: Researchers utilize a range of in vitro and in vivo models to assess the efficacy of B-Raf inhibitors, including:

  • Cell-based assays: These assays assess the ability of B-Raf inhibitors to inhibit proliferation, induce apoptosis, and block downstream signaling in B-Raf mutant cancer cell lines. [, , , ]
  • Xenograft models: Implanting human tumor cells into immunocompromised mice allows researchers to evaluate the in vivo efficacy of B-Raf inhibitors in a preclinical setting. [, , , , ]
  • Genetically engineered mouse models (GEMMs): These models harbor specific genetic modifications that mimic human cancers, allowing for a more nuanced understanding of drug response in a physiologically relevant context. []

Q10: Have B-Raf inhibitors shown efficacy in clinical trials for melanoma?

A10: Yes, B-Raf inhibitors like vemurafenib (PLX4032) and dabrafenib (GSK-2118436) have demonstrated significant clinical efficacy in patients with B-Raf mutant melanoma. [, , , , ] These inhibitors have shown unprecedented response rates in clinical trials, highlighting their potential in treating this aggressive form of skin cancer. [, , ]

Q11: What are the key pharmacokinetic considerations for B-Raf inhibitors?

A11: Key pharmacokinetic parameters for B-Raf inhibitors include absorption, distribution, metabolism, and excretion (ADME). [] Optimizing these parameters is crucial for achieving therapeutic drug levels and minimizing off-target effects. [, ] For instance, improving the solubility of B-Raf inhibitors can enhance their oral bioavailability and potentially improve patient compliance. []

Q12: Can you elaborate on the role of interleukin-8 (IL-8) as a potential pharmacodynamic biomarker for B-Raf inhibitors?

A12: Research suggests that IL-8 could serve as a pharmacodynamic biomarker for B-Raf inhibitor activity. [] Elevated mitogen-activated protein kinase signaling in B-Raf mutant melanoma cells can lead to increased IL-8 production. [] B-Raf inhibitors have been shown to reduce plasma IL-8 levels in mice bearing melanoma xenografts, indicating a correlation between drug activity and IL-8 suppression. []

Q13: What are the potential benefits of combining B-Raf inhibitors with other therapies?

A13: Combining B-Raf inhibitors with other targeted therapies or chemotherapeutic agents holds promise for enhancing efficacy and overcoming resistance mechanisms. Some promising combinations include:

  • B-Raf inhibitors with MEK inhibitors: This combination targets two key components of the MAPK pathway, potentially improving efficacy and delaying the emergence of resistance. [, , ]
  • B-Raf inhibitors with PI3K pathway inhibitors: Co-targeting the PI3K pathway, which is often activated in B-Raf inhibitor-resistant tumors, may enhance therapeutic responses. [, ]
  • B-Raf inhibitors with immunotherapy: Combining B-Raf inhibitors with immune checkpoint inhibitors could potentially enhance anti-tumor immune responses and improve long-term outcomes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。